molecular formula C24H26N2O4 B2792511 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887896-20-0

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Katalognummer B2792511
CAS-Nummer: 887896-20-0
Molekulargewicht: 406.482
InChI-Schlüssel: XCNDUQMFUYTGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis, which is essential for cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. It has been reported to increase the expression of genes involved in DNA damage response and repair, which may contribute to its anti-cancer activity. 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has also been shown to induce autophagy, a process that degrades damaged cellular components and may play a role in cancer cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its selectivity for cancer cells that exhibit high levels of ribosomal DNA transcription. This allows for targeted therapy and may reduce the potential for off-target effects. However, one limitation of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its relatively low potency, which may limit its efficacy in some cancer types.

Zukünftige Richtungen

There are several potential future directions for the study and development of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. One area of focus is the identification of biomarkers that can predict response to 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide therapy. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. Finally, there is ongoing research into the optimization of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide and the development of more potent and selective RNA polymerase I inhibitors.

Synthesemethoden

The synthesis of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-(4-methoxyphenyl)benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-cyclohexylacetic acid to form the amide linkage. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and yield 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that exhibit high levels of ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. In preclinical studies, 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.

Eigenschaften

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDUQMFUYTGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.